4-Bromo-2-nitro-1-(trichloromethoxy)benzene
Overview
Description
4-Bromo-2-nitro-1-(trichloromethoxy)benzene is an organic chemical compound with the molecular formula C7H2BrCl3NO3. It belongs to the class of nitrobenzenes and is characterized by the presence of a bromine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring. This compound is a yellow crystalline solid with a strong odor and is used in various fields such as medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-(trichloromethoxy)benzene typically involves the nitration of 4-bromo-1-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-1-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group, leading to the formation of various oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products such as 4-amino-2-nitro-1-(trichloromethoxy)benzene.
Reduction: Products such as 4-bromo-2-amino-1-(trichloromethoxy)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions
Scientific Research Applications
4-Bromo-2-nitro-1-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for research purposes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and trichloromethoxy group can also influence the compound’s reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and toxicological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the trichloromethoxy group.
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group.
4-Bromo-1-nitro-2-(trichloromethoxy)benzene: Isomeric form with different substitution pattern
Uniqueness
4-Bromo-2-nitro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
4-Bromo-2-nitro-1-(trichloromethoxy)benzene is an aromatic compound characterized by the presence of a bromine atom, a nitro group, and a trichloromethoxy substituent. This unique combination of functional groups contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.
- Chemical Formula : C₇H₃BrCl₃NO₂
- Molecular Weight : Approximately 296.4 g/mol
- Structure : The compound features an aromatic ring with a bromine atom at the para position relative to a nitro group and a trichloromethoxy group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may inhibit specific enzymes.
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways by modulating kinase activities, which can affect gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism involves:
- Cell Membrane Disruption : The lipophilic nature of the trichloromethoxy group may facilitate membrane penetration, leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : The nitro group can form reactive species that interfere with DNA replication.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Key findings include:
- Induction of Apoptosis : Treatment with the compound resulted in increased caspase activity and mitochondrial dysfunction in cancer cells.
- Dose-Dependent Effects : Cytotoxicity was observed to be dose-dependent, with higher concentrations leading to significant cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 18 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
The compound demonstrated significant activity against all tested strains, indicating its potential as an antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
In a laboratory setting, the effects of varying concentrations of the compound on human breast cancer cells (MCF-7) were assessed:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
100 | 10 |
The results indicate a clear dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
Toxicity Profile
Toxicological assessments reveal that while the compound exhibits promising biological activity, it also poses risks:
- Mutagenicity : Some studies suggest that compounds with similar structures may exhibit mutagenic properties, necessitating further investigation into the genetic safety profile of this compound.
- Organ Toxicity : High doses have been associated with hepatotoxicity and nephrotoxicity in animal models.
Properties
IUPAC Name |
4-bromo-2-nitro-1-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOBPAPGIJGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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